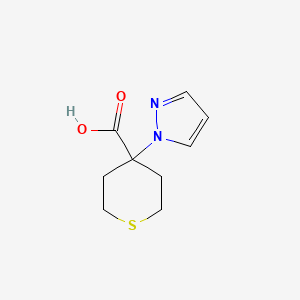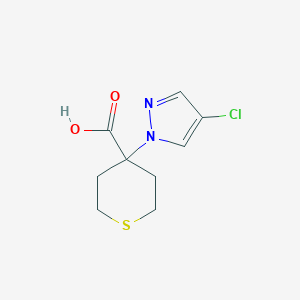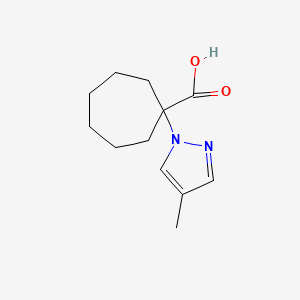![molecular formula C11H10F3NO3 B7628327 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid, also known as TFMPP, is a chemical compound that belongs to the class of phenylpiperazines. TFMPP has been used extensively in scientific research for its potential as a serotonin receptor agonist.
Mecanismo De Acción
2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors. Activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in changes in neuronal activity and neurotransmitter release. This compound has been found to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its psychoactive effects.
Biochemical and physiological effects:
This compound has been found to produce a range of biochemical and physiological effects, including changes in mood, anxiety, and perception. This compound has been reported to produce feelings of euphoria, relaxation, and increased sociability. However, this compound has also been associated with negative effects such as anxiety, paranoia, and hallucinations. The exact mechanisms underlying these effects are not well understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has several advantages as a research tool, including its potency and selectivity for serotonin receptors. However, this compound also has several limitations, including its potential for toxicity and its psychoactive effects. Careful dosing and monitoring are required to minimize these effects and ensure accurate and reliable research results.
Direcciones Futuras
There are several future directions for research on 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid, including studies on its potential as a treatment for psychiatric disorders, its effects on neurotransmitter release and neuronal activity, and its interactions with other drugs and chemicals. Further research is also needed to understand the mechanisms underlying this compound's psychoactive effects and to develop safer and more effective research tools for studying serotonin receptors.
Métodos De Síntesis
The synthesis of 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid involves the reaction of 3-(trifluoromethyl)aniline with 2-methyl-3-oxopentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a melting point of 220-222°C.
Aplicaciones Científicas De Investigación
2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has been used in scientific research to study its potential as a serotonin receptor agonist. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. This compound has been found to activate the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. This compound has also been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
2-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-6(10(17)18)9(16)15-8-4-2-3-7(5-8)11(12,13)14/h2-6H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJQBRKXFLNUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7628251.png)
![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)





![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)

